molecular formula C10H21ClN2O2 B2608863 Tert-butyl (4S)-3-amino-4-methylpyrrolidine-1-carboxylate;hydrochloride CAS No. 2377915-61-0

Tert-butyl (4S)-3-amino-4-methylpyrrolidine-1-carboxylate;hydrochloride

Cat. No.: B2608863
CAS No.: 2377915-61-0
M. Wt: 236.74
InChI Key: IXBLNFDWECFVSM-JPPWUZRISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (4S)-3-amino-4-methylpyrrolidine-1-carboxylate;hydrochloride is a chemical compound that features a tert-butyl group, an amino group, and a pyrrolidine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4S)-3-amino-4-methylpyrrolidine-1-carboxylate typically involves the protection of the amino group using a tert-butyloxycarbonyl (Boc) group. The precursor, di-tert-butyl dicarbonate, is a great electrophile for nucleophilic addition of the amine . The reaction conditions often involve the use of a strong acid such as trifluoroacetic acid (TFA) to cleave the Boc group, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, streamlining the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4S)-3-amino-4-methylpyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation and various nucleophiles for substitution reactions. The conditions often involve the use of strong acids or bases to facilitate the reactions.

Major Products

The major products formed from these reactions include primary alcohols from oxidation and various substituted derivatives from nucleophilic substitution.

Properties

IUPAC Name

tert-butyl (4S)-3-amino-4-methylpyrrolidine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-7-5-12(6-8(7)11)9(13)14-10(2,3)4;/h7-8H,5-6,11H2,1-4H3;1H/t7-,8?;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBLNFDWECFVSM-JPPWUZRISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1N)C(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CC1N)C(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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